2-(naphthalen-2-yloxy)-N'-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide
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Overview
Description
2-(naphthalen-2-yloxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide is a complex organic compound that features a naphthalene ring, a nitrothiophene moiety, and a hydrazide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-2-yloxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide typically involves a multi-step process:
Formation of the naphthalen-2-yloxy intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the naphthalen-2-yloxy group.
Introduction of the hydrazide linkage: The naphthalen-2-yloxy intermediate is then reacted with a hydrazine derivative to form the hydrazide linkage.
Condensation with nitrothiophene: Finally, the hydrazide compound is condensed with a nitrothiophene aldehyde under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-2-yloxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The hydrazide linkage can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Products depend on the nucleophile used, resulting in various substituted hydrazides.
Scientific Research Applications
2-(naphthalen-2-yloxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s structural properties make it a candidate for use in organic electronics or as a building block in polymer synthesis.
Biological Studies: Its interactions with enzymes or receptors can be studied to understand its biological activity and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 2-(naphthalen-2-yloxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide involves its interaction with molecular targets such as enzymes or receptors. The nitrothiophene moiety may play a crucial role in binding to active sites, while the hydrazide linkage can facilitate interactions with other molecular components. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(naphthalen-2-yloxy)propanehydrazide: Lacks the nitrothiophene moiety, making it less versatile in certain applications.
sodium 2-(naphthalen-2-yloxy)ethane-1-sulfinate: Contains a sulfinate group instead of a hydrazide linkage, leading to different chemical properties and reactivity.
Uniqueness
2-(naphthalen-2-yloxy)-N’-[(E)-(5-nitrothiophen-2-yl)methylidene]propanehydrazide is unique due to its combination of a naphthalene ring, nitrothiophene moiety, and hydrazide linkage
Properties
Molecular Formula |
C18H15N3O4S |
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Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-naphthalen-2-yloxy-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H15N3O4S/c1-12(25-15-7-6-13-4-2-3-5-14(13)10-15)18(22)20-19-11-16-8-9-17(26-16)21(23)24/h2-12H,1H3,(H,20,22)/b19-11+ |
InChI Key |
RPMTYOOWXQHVSN-YBFXNURJSA-N |
Isomeric SMILES |
CC(C(=O)N/N=C/C1=CC=C(S1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 |
Canonical SMILES |
CC(C(=O)NN=CC1=CC=C(S1)[N+](=O)[O-])OC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
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